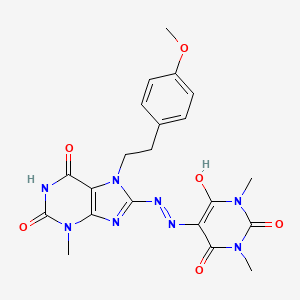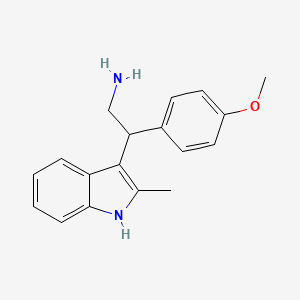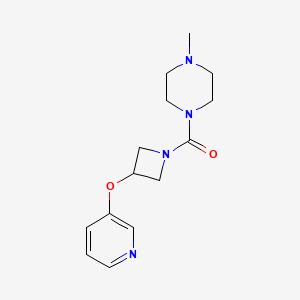
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride, also known as IBOP, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool for studying the role of certain enzymes in the body.
Wirkmechanismus
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride inhibits sEH activity by covalently binding to the enzyme's active site. This prevents the enzyme from metabolizing fatty acids and leads to an increase in the levels of certain fatty acid metabolites, such as epoxyeicosatrienoic acids (EETs). EETs have been shown to have anti-inflammatory, vasodilatory, and cardioprotective effects.
Biochemical and Physiological Effects:
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride has been shown to have various biochemical and physiological effects, including reducing blood pressure, improving endothelial function, reducing inflammation, and protecting against ischemic injury. These effects are likely due to the increase in EET levels resulting from sEH inhibition.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride in lab experiments is its specificity for sEH inhibition. This allows researchers to study the specific effects of sEH inhibition without interfering with other enzymes or pathways. However, one limitation is that 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride is a reactive compound that can covalently bind to other proteins and molecules in addition to sEH. This can lead to non-specific effects and off-target effects.
Zukünftige Richtungen
There are several future directions for research on 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride. One area of interest is the development of more potent and selective sEH inhibitors based on the structure of 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride. Another area of interest is the investigation of the therapeutic potential of sEH inhibition in various disease models, including hypertension, inflammation, and cancer. Additionally, further studies are needed to elucidate the long-term effects of sEH inhibition and to identify any potential side effects or toxicity.
Synthesemethoden
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through a multi-step process that involves the reaction of isobutyraldehyde with hydrazine hydrate to form 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole. This compound is then reacted with chlorosulfonic acid to yield 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride has been used as a pharmacological tool to study the role of certain enzymes in the body, particularly the enzyme soluble epoxide hydrolase (sEH). sEH is involved in the metabolism of fatty acids and has been implicated in various diseases, including hypertension, inflammation, and cancer. 3-(isobutoxymethyl)-1-isobutyl-1H-pyrazole-4-sulfonyl chloride has been shown to inhibit sEH activity, which has potential therapeutic implications for these diseases.
Eigenschaften
IUPAC Name |
3-(2-methylpropoxymethyl)-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3S/c1-9(2)5-15-6-12(19(13,16)17)11(14-15)8-18-7-10(3)4/h6,9-10H,5,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWWOIUURBGYIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCC(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2992151.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(methylthio)benzamide](/img/structure/B2992153.png)
![N-(2,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2992159.png)

![5-ethyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2992161.png)
![4-Bromo-2,5-dichloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2992164.png)


![N-[2-(tert-butylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2992169.png)
